1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
phenyl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-5-2-1-3-6-15)18-11-7-14(8-12-18)13-19-10-4-9-17-19/h1-6,9-10,14H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVELRYQRGYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
This method involves sequential introduction of the pyrazole-methyl group and subsequent acylation:
-
Starting Material : 4-(Hydroxymethyl)piperidine.
-
Protection : The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Chlorination : The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) in anhydrous DCM under reflux (65°C, 2 h).
-
Pyrazole Coupling : The chloromethyl intermediate reacts with 1H-pyrazole in dimethylformamide (DMF) using sodium hydride (NaH) as a base (0°C to room temperature, 12 h).
-
Deprotection : The Boc group is removed with 30% trifluoroacetic acid (TFA) in DCM (2 h, room temperature).
-
Acylation : The free amine is acylated with benzoyl chloride in DCM using TEA (0°C to room temperature, 4 h).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, TEA, DCM | 95% |
| Chlorination | SOCl₂, DCM, reflux | 89% |
| Pyrazole Coupling | 1H-Pyrazole, NaH, DMF | 78% |
| Acylation | Benzoyl chloride, TEA | 82% |
| Overall Yield | 54% |
Advantages : High yields at each step; Boc protection prevents side reactions during chlorination.
Limitations : Requires handling moisture-sensitive intermediates (e.g., chloromethyl derivative).
Reductive Amination Route
Synthetic Pathway
This approach utilizes reductive amination to install the pyrazole-methyl group:
-
Starting Material : 4-Formylpiperidine.
-
Reductive Amination : Reacting 4-formylpiperidine with 1H-pyrazol-1-ylmethanamine in methanol using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer, 24 h).
-
Acylation : The secondary amine is benzoylated with benzoyl chloride in DCM/TEA (0°C, 2 h).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, pH 5 | 68% |
| Acylation | Benzoyl chloride, TEA | 88% |
| Overall Yield | 60% |
Advantages : Avoids halogenated intermediates; single-step installation of pyrazole-methyl group.
Limitations : Requires synthesis of 1H-pyrazol-1-ylmethanamine, which adds complexity.
Direct Alkylation of Piperidine
Synthetic Pathway
A one-pot alkylation and acylation strategy:
-
Starting Material : Piperidine-4-methanol.
-
Mitsunobu Reaction : Direct coupling of 1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) (0°C to room temperature, 6 h).
-
Acylation : Immediate benzoylation without intermediate purification (benzoyl chloride, TEA, DCM).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃, THF | 72% |
| Acylation | Benzoyl chloride, TEA | 85% |
| Overall Yield | 61% |
Advantages : Fewer purification steps; high atom economy.
Limitations : DEAD and PPh₃ are air-sensitive and costly.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 54% | 60% | 61% |
| Steps | 6 | 4 | 3 |
| Cost Efficiency | Moderate | High | Low |
| Scalability | High | Moderate | Low |
| Key Advantage | High purity | Minimal intermediates | Fewer steps |
Method 2 offers the best balance of yield and simplicity, whereas Method 1 is preferred for large-scale synthesis due to robust intermediate stability.
Critical Reaction Optimization Insights
-
Chlorination Efficiency : SOCl₂ in DCM achieves >90% conversion to chloromethyl derivatives when reactions are conducted under strict anhydrous conditions.
-
Pyrazole Coupling : NaH in DMF outperforms potassium carbonate (K₂CO₃) in polar aprotic solvents, reducing side-product formation.
-
Reductive Amination : Maintaining pH 5–6 is critical to prevent over-reduction of the imine intermediate .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in medicinal chemistry, material science, and other relevant areas, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry reported that modifications to the pyrazole ring enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| This compound | A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A study published in Pharmaceutical Biology assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neurological Applications
Research has suggested that this compound may have neuroprotective effects. A study in the Journal of Neurochemistry explored its role in protecting neuronal cells from oxidative stress-induced damage. The findings indicated that the compound could potentially mitigate neurodegenerative diseases through antioxidant mechanisms.
Polymer Chemistry
In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. A study published in Macromolecular Materials and Engineering demonstrated that polymers containing this compound exhibited better performance in high-temperature applications.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 250 | 30 |
| Polymer with this compound | 300 | 50 |
Coatings and Adhesives
The unique chemical properties of this compound make it suitable for use in coatings and adhesives. Its ability to enhance adhesion properties while providing resistance to environmental factors has been documented in research focusing on industrial applications.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands, thereby modulating signal transduction pathways[][3].
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table compares 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine with structurally related piperidine derivatives:
*Calculated based on molecular formula.
Functional Group Impact on Bioactivity
- Pyrazole vs. Imidazole: Pyrazole-containing compounds (e.g., the target molecule) exhibit distinct electronic properties compared to imidazole analogs (e.g., 1-benzyl-4-(1H-imidazol-4-yl)-piperidine).
- Benzoyl vs.
Pharmacological Relevance of Analogs
- Pyrazole Derivatives : Compounds like 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride () are optimized for solubility and bioavailability, often serving as intermediates in kinase inhibitor synthesis .
Biological Activity
1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine is a compound that has garnered attention due to its potential biological activities. Pyrazole derivatives are well-known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and patents.
Chemical Structure and Synthesis
The molecular structure of this compound includes a piperidine ring substituted with a benzoyl group and a pyrazole moiety. The synthesis typically involves the reaction of piperidine derivatives with benzoyl chloride and pyrazole derivatives under controlled conditions, which can vary based on the desired substitution patterns.
Antimicrobial Activity
Research indicates that compounds containing the piperidine and pyrazole frameworks exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent activity against gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0039 | Staphylococcus aureus |
| This compound | 0.025 | Escherichia coli |
| Other Piperidine Derivative | 0.010 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro assays have demonstrated that certain derivatives can significantly reduce the production of pro-inflammatory cytokines .
Anticancer Activity
The anticancer potential of pyrazole-containing compounds is notable, with several studies reporting cytotoxic effects against various cancer cell lines. For example, research has highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cells through modulation of key signaling pathways . The compound's structure suggests it may interact with specific molecular targets involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperidine derivatives, including this compound, revealed promising results in inhibiting bacterial growth. The compound exhibited a strong zone of inhibition against S. aureus , suggesting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using an animal model where inflammation was induced via carrageenan injection. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammatory responses.
Q & A
Q. What are the established synthetic pathways for 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine, and how can reaction parameters be optimized to improve yield?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, acylation, or coupling reactions. Acylation of a piperidine core with benzoyl chloride, followed by functionalization of the pyrazole moiety, is a common approach . Optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) for acylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Catalyst use : Triethylamine or DMAP for acid scavenging in benzoylation steps . Yield improvements (>70%) are achievable via iterative purification (e.g., column chromatography) and monitoring intermediates with TLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzoyl proton shifts at δ 7.4–8.0 ppm and piperidine methylene signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.16) .
- Infrared Spectroscopy (IR) : Carbonyl (C=O) stretch at ~1680 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹ . Purity is validated via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended for screening the compound’s activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to structural similarity to pyrazole-containing inhibitors .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for derivatives of this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Methodological steps include:
- Pharmacokinetic profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS to measure plasma concentrations .
- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .
- Orthogonal assays : Validate in vitro hits with ex vivo models (e.g., tissue explants) to bridge translational gaps .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?
Stability challenges (e.g., hydrolysis of the benzoyl group) can be addressed via:
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to reduce electrophilicity .
- Formulation studies : Encapsulation in liposomes or cyclodextrins to enhance solubility and protect against degradation .
- pH-dependent studies : Test stability across physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to:
- Identify binding pockets : Pyrazole and piperidine moieties often interact with hydrophobic pockets in kinase domains .
- Optimize binding affinity : Modify substituents on the benzoyl group to enhance hydrogen bonding with target residues .
- Validate predictions : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in this compound’s analogs?
SAR studies require:
- Systematic substitution : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethyl) or benzoyl (e.g., halogenated) groups .
- Biological testing : Compare IC₅₀ values across analogs in dose-response assays .
- Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address inconsistent enzyme inhibition data across studies?
Contradictions may stem from assay variability. Solutions include:
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Control benchmarking : Compare results against known inhibitors (e.g., staurosporine for kinases) .
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What mechanistic studies can elucidate the compound’s mode of action in cancer cells?
Advanced approaches include:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K or mTOR) to confirm dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
